molecular formula C25H23ClN6O3 B11690176 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11690176
M. Wt: 490.9 g/mol
InChI Key: FVEMAGZIQMCQJJ-MZJWZYIUSA-N
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Description

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, chlorophenyl group, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an ester or acyl chloride to form the acetohydrazide group.

    Condensation Reaction: The final step is the condensation of the acetohydrazide with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, leading to the formation of amines or saturated compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or saturated hydrocarbons.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetohydrazide
  • N’-[(E)-{3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene]acetohydrazide

Uniqueness

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring with chlorophenyl and methoxyphenyl groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23ClN6O3

Molecular Weight

490.9 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN6O3/c1-17-7-9-18(10-8-17)16-35-22-12-11-19(13-23(22)34-2)14-27-28-24(33)15-32-30-25(29-31-32)20-5-3-4-6-21(20)26/h3-14H,15-16H2,1-2H3,(H,28,33)/b27-14+

InChI Key

FVEMAGZIQMCQJJ-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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